molecular formula C23H19N3O6S B5387657 methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5387657
M. Wt: 465.5 g/mol
InChI Key: IPULVLIYYVRJHX-RGVLZGJSSA-N
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Description

Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that features a unique combination of indole, thiazolidine, and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrobenzyl group. The final step involves the formation of the thiazolidine ring and the esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole and thiazolidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings.

Scientific Research Applications

Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The indole and thiazolidine rings can interact with enzymes and receptors, modulating their activity. The nitrobenzyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Thiazolidine Derivatives: Compounds like thiazolidinediones are known for their antidiabetic properties and share the thiazolidine ring structure.

    Nitrobenzyl Derivatives: Compounds like 4-nitrobenzyl chloride are used in various chemical syntheses and share the nitrobenzyl group.

Uniqueness

Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c1-14(22(28)32-2)25-21(27)20(33-23(25)29)11-16-13-24(19-6-4-3-5-18(16)19)12-15-7-9-17(10-8-15)26(30)31/h3-11,13-14H,12H2,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPULVLIYYVRJHX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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